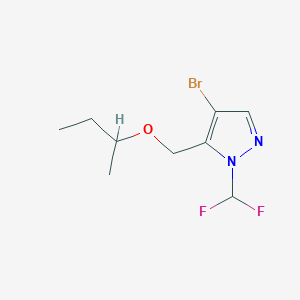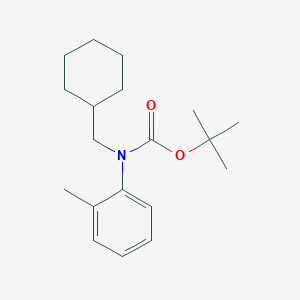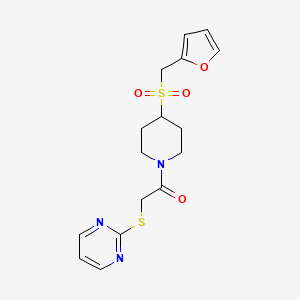
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that is widely used in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an important tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole involves the inhibition of specific enzymes and proteins. This compound binds to the active site of these enzymes and proteins, thereby preventing their normal function. This inhibition leads to the disruption of various biochemical pathways, which can be studied to understand the physiological and pathological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole depend on the specific enzymes and proteins that are inhibited. This compound has been shown to inhibit the activity of several enzymes and proteins, including kinases and proteases. The inhibition of these enzymes and proteins can lead to various physiological effects, such as cell cycle arrest, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in lab experiments include its specificity and potency. This compound binds to specific enzymes and proteins, which allows for the study of specific biochemical pathways. It is also potent, which means that small amounts of the compound can be used to elicit a significant effect.
The limitations of using 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in lab experiments include its toxicity and potential off-target effects. This compound can be toxic to cells and can cause non-specific effects if used at high concentrations. It is important to use this compound at the appropriate concentration and to control for off-target effects.
Future Directions
There are several future directions for the use of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in scientific research. One direction is the development of new drugs that target specific enzymes and proteins. Another direction is the study of the physiological and pathological processes that are affected by the inhibition of these enzymes and proteins. Additionally, this compound can be used to study the interaction between different biochemical pathways and to identify new targets for drug discovery.
Synthesis Methods
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with sec-butoxymethyl magnesium bromide and difluoromethyl iodide. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The final product is obtained after purification and isolation.
Scientific Research Applications
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used to develop new drugs that target specific biochemical pathways.
properties
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-3-6(2)15-5-8-7(10)4-13-14(8)9(11)12/h4,6,9H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJILRBEQUXPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)
![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

